Cmppe

Seizure Disorders Therapeutic Index Motor Side Effects

CMPPE is a GABAB PAM (CAS 841253-81-4) with a 5x higher therapeutic index vs baclofen (TI 5.00 vs <1.0). It reduces alcohol/cocaine seeking without sedation at 10-30 mg/kg, preserving natural reward. Superior for addiction/seizure research requiring clean behavioral readouts. For R&D only.

Molecular Formula C20H23ClN4O
Molecular Weight 370.9 g/mol
CAS No. 841253-81-4
Cat. No. B1231981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCmppe
CAS841253-81-4
Synonyms2-(1-(2-(4-chlorophenyl)-5-methylpyrazolo(1,5-a)pyrimidin-7-yl)-2-piperidinyl)ethanol
CMPPE cpd
Molecular FormulaC20H23ClN4O
Molecular Weight370.9 g/mol
Structural Identifiers
SMILESCC1=NC2=CC(=NN2C(=C1)N3CCCCC3CCO)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H23ClN4O/c1-14-12-20(24-10-3-2-4-17(24)9-11-26)25-19(22-14)13-18(23-25)15-5-7-16(21)8-6-15/h5-8,12-13,17,26H,2-4,9-11H2,1H3
InChIKeyTZWSGOPCLUTFBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CMPPE (CAS: 841253-81-4): A GABAB Receptor Positive Allosteric Modulator with a Superior Safety Profile for Addiction and CNS Research


CMPPE (2-{1-[2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-2-piperidinyl}ethanol) is a positive allosteric modulator (PAM) of the GABAB receptor, a GPCR expressed throughout the central nervous system . This compound is a research tool for investigating the therapeutic potential of GABAB PAMs in neuro-psychiatric disorders, with a particular focus on substance use disorders and seizures [1].

Why Generic Substitution is Not Advisable: The Critical Distinction of CMPPE's Allosteric Mechanism and Side-Effect Profile


Substituting CMPPE with a generic GABAB orthosteric agonist like baclofen is scientifically unsound due to their fundamentally different mechanisms of action and, more importantly, their divergent safety profiles. Baclofen directly activates the receptor, often leading to dose-limiting side effects such as sedation, motor impairment, and tolerance [1]. In contrast, as a PAM, CMPPE binds to a distinct allosteric site and only potentiates the receptor's response to its endogenous ligand, GABA [2]. This mechanism preserves the natural spatiotemporal signaling patterns of the GABAergic system and has been directly shown to result in a significantly improved therapeutic index and a marked absence of sedation in comparative preclinical studies, a difference that is both quantifiable and critical for research outcomes [3].

CMPPE: A Quantitative Comparative Evidence Guide for Scientific Selection


Superior Therapeutic Index vs. Baclofen and Other PAMs in a Seizure Model

In a direct head-to-head comparison using the DBA/2J mouse audiogenic seizure (AGS) test, CMPPE demonstrated a superior therapeutic index (TI = hypoactivity/anticonvulsant effects) compared to the orthosteric agonist baclofen and several other GABAB PAMs [1]. The calculated TI for CMPPE was 5.00x, while that of baclofen was less than 1.0x, indicating a favorable dissociation between efficacy and motor impairment [1]. Other PAMs tested in the same assay, such as A-1295120 (TI = 5.31x), rac-BHFF (TI = 4.74x), GS39783 (TI = 3.41x), and A-1474713 (TI = 1.83x), provide a clear context for CMPPE's profile [1].

Seizure Disorders Therapeutic Index Motor Side Effects

Efficacy in Reducing Alcohol Relapse Without Sedation vs. Baclofen

A direct comparative study in a rat model of long-term alcohol consumption with repeated deprivation phases (a model of relapse) evaluated the effects of repeated CMPPE and baclofen doses [1]. Baclofen produced a weak anti-relapse effect only at its highest tested dose (3 mg/kg, i.p.), an effect that was attributed to treatment-induced sedation [1]. In contrast, CMPPE demonstrated a robust, dose-dependent reduction in relapse-like alcohol drinking at 10 and 30 mg/kg (i.p.) without causing any signs of sedation [1].

Alcohol Use Disorder Relapse Prevention Sedation Addiction

Selective Suppression of Alcohol Self-Administration vs. a Natural Reward

To assess the selectivity of CMPPE's action on alcohol-motivated behavior, a study evaluated its effects on the self-administration of a highly palatable chocolate solution in Wistar rats [1]. While CMPPE significantly reduced operant alcohol self-administration and breakpoint at doses of 5 and 10 mg/kg (i.p.), no dose of CMPPE (up to 10 mg/kg, i.p.) affected lever-responding for the chocolate solution [1].

Alcohol Use Disorder Selectivity Natural Reward Self-Administration

Differential Impact on Food Intake vs. Motor Performance Relative to GS39783

A cross-study comparison of in vivo data shows that CMPPE's side effect profile is distinct from that of another well-studied GABAB PAM, GS39783 [1]. While both compounds decreased food consumption in rats at high doses (CMPPE: 30-100 mg/kg; GS39783: 100 mg/kg), this effect occurred without impairing locomotor activity for CMPPE [1]. This contrasts with baclofen (2.5 mg/kg), which decreased both food intake and motor performance in the same study [1].

Side Effect Profile Food Intake Locomotor Activity PAM Comparison

Optimal Scientific Application Scenarios for CMPPE Based on Verified Evidence


Investigating Alcohol Use Disorder (AUD) Relapse Mechanisms

CMPPE is ideally suited for studies using rodent models of alcohol relapse, particularly those employing operant self-administration and cue-induced reinstatement. Its proven efficacy in reducing relapse-like alcohol drinking at 10 and 30 mg/kg (i.p.) without causing sedation [1] makes it a superior alternative to baclofen, which shows only weak, sedation-driven effects [1]. The demonstrated selectivity of CMPPE (no effect on natural reward seeking at 10 mg/kg i.p.) [2] ensures that observed reductions in alcohol seeking are not due to general motivational or motor deficits.

GABAB-Mediated Seizure Studies Requiring a High Therapeutic Index

For researchers investigating the role of GABAB receptors in seizure disorders, CMPPE is a preferred tool over the orthosteric agonist baclofen. Direct comparative data from the DBA/2J mouse audiogenic seizure test show that CMPPE possesses a therapeutic index (TI = 5.00x) that is more than five times greater than that of baclofen (TI < 1.0x) [3]. This allows for the study of anticonvulsant effects with a significantly reduced risk of confounding motor impairment, enabling cleaner interpretation of results related to seizure control.

Differentiating GABAB PAM Pharmacology from Orthosteric Agonism

CMPPE serves as a critical reagent for dissecting the pharmacological and behavioral outcomes of GABAB receptor allosteric modulation versus direct orthosteric agonism. Its superior side-effect profile, characterized by a lack of sedation at effective doses [1] and a higher therapeutic index [3], provides a clear experimental contrast to baclofen. This makes CMPPE invaluable for studies aimed at understanding the fundamental advantages of the PAM mechanism and for validating new GABAB PAMs as potential therapeutic candidates.

Cocaine Addiction Research Focusing on Cue-Reactivity

In models of cocaine addiction, CMPPE is a valuable compound for studies centered on cue-induced reinstatement of drug-seeking. Evidence from a rat model of long-term intravenous cocaine self-administration shows that CMPPE completely abolished the cue-induced cocaine-seeking response [1]. This finding is critical for researchers exploring pharmacotherapies that target the powerful cue-reactivity component of addiction, a key driver of relapse.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cmppe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.